molecular formula C7H10ClNO B2775779 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole CAS No. 731851-16-4

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole

Cat. No.: B2775779
CAS No.: 731851-16-4
M. Wt: 159.61
InChI Key: CEIBYBZQNLYXIL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a chloromethyl group at the 2-position and an isopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloromethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrocarbons or alcohols.

Scientific Research Applications

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-methyl-1,3-oxazole
  • 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole
  • 2-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole

Uniqueness

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole is unique due to the presence of both a chloromethyl and an isopropyl group on the oxazole ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-5-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIBYBZQNLYXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731851-16-4
Record name 2-(chloromethyl)-5-(propan-2-yl)-1,3-oxazole
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